2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide
Overview
Description
2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a cyanopyridine moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 6-(4-Chlorophenyl)-3-cyanopyridine: This step involves the reaction of 4-chlorobenzaldehyde with malononitrile and ammonium acetate under basic conditions to form the pyridine ring.
Introduction of the Sulfanyl Group: The 6-(4-chlorophenyl)-3-cyanopyridine is then reacted with thiourea to introduce the sulfanyl group at the 2-position of the pyridine ring.
Acetamide Formation: Finally, the sulfanyl group is acylated with chloroacetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the 4-chlorophenyl group but differs in the rest of the structure.
3-Methoxyphenylboronic acid: Contains a phenyl group with different substituents.
Uniqueness
2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is unique due to the combination of its pyridine ring, cyanide group, and sulfanylacetamide moiety, which confer distinct chemical and biological properties not found in similar compounds.
Biological Activity
2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
The compound's chemical structure is characterized by the presence of a chlorophenyl group, a cyanopyridinyl moiety, and a sulfanyl acetamide group. Its molecular formula is with a molecular weight of 379.9 g/mol. The IUPAC name is 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide.
Property | Value |
---|---|
Molecular Formula | C20H14ClN3OS |
Molecular Weight | 379.9 g/mol |
IUPAC Name | 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI Key | FVCVAMLZNDFGCD-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential activity against certain bacterial strains and possible therapeutic implications in cancer treatment.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, N-(substituted phenyl)-2-chloroacetamides were tested for their antimicrobial potential against various pathogens such as Escherichia coli and Staphylococcus aureus. These compounds showed varying degrees of effectiveness based on their structural modifications.
Case Study: Antimicrobial Testing
A study evaluated several chloroacetamides for their antimicrobial activity:
- Tested Strains: E. coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
- Findings: Compounds bearing halogenated phenyl rings demonstrated higher lipophilicity, enhancing their ability to penetrate cell membranes. Notably, those with a 4-chlorophenyl substitution exhibited promising activity against Gram-positive bacteria and MRSA .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been employed to understand the relationship between the chemical structure of compounds similar to this compound and their biological activities. These analyses help in predicting the efficacy of new derivatives based on existing data.
Comparison with Similar Compounds
To contextualize the activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound | Biological Activity |
---|---|
2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide | Moderate antibacterial activity |
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide | Significant anti-inflammatory properties |
The unique combination of functional groups in this compound may contribute to its distinct biological profile compared to these related compounds.
Future Research Directions
Further research is needed to fully elucidate the pharmacological potential of this compound. Future studies should focus on:
- In Vivo Testing: Evaluating the compound's efficacy in animal models.
- Mechanistic Studies: Understanding the precise biochemical pathways affected by this compound.
- Optimization of Derivatives: Exploring structural modifications to enhance biological activity and reduce potential side effects.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-4-1-9(2-5-11)12-6-3-10(7-16)14(18-12)20-8-13(17)19/h1-6H,8H2,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWWOULPRTAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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